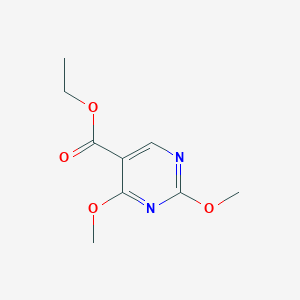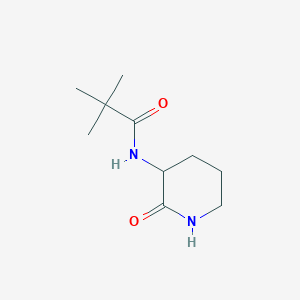
2-Methyl-2'-deoxyadenosine
Vue d'ensemble
Description
2-Methyl-2’-deoxyadenosine is a modified nucleoside analog, structurally related to 2’-deoxyadenosine It is characterized by the presence of a methyl group at the second carbon position of the adenine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2’-deoxyadenosine typically involves the use of 2-iodo-2’-deoxyadenosine as a starting material. The reaction proceeds through a two-step process:
Stage 1: 2-iodo-2’-deoxyadenosine is treated with ammonium sulfate and 1,1,1,3,3,3-hexamethyldisilazane at 40°C for approximately 20 minutes.
Industrial Production Methods: Industrial production methods for 2-Methyl-2’-deoxyadenosine are not extensively documented. the use of recombinant Escherichia coli strains overexpressing specific enzymes has been explored for the synthesis of related nucleosides .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 8,5’-cyclo-2’-deoxyadenosine isomers.
Reduction: Specific conditions for reduction reactions are less documented.
Substitution: Methylation at the N3 position of the adenine base is a common substitution reaction.
Common Reagents and Conditions:
Oxidation: Fenton chemistry and photoinduction with lumazine are common methods.
Substitution: Methylating agents such as dimethyl sulfate and methylmethanesulfonate are used.
Major Products:
Oxidation: 8,5’-cyclo-2’-deoxyadenosine isomers.
Substitution: N3-methyl-2’-deoxyadenosine.
Applications De Recherche Scientifique
2-Methyl-2’-deoxyadenosine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-2’-deoxyadenosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This interference is primarily due to the presence of the methyl group, which can block DNA polymerases and other enzymes involved in DNA synthesis . Additionally, the compound can form cross-links with histone proteins, further affecting DNA function .
Comparaison Avec Des Composés Similaires
2-Methyl-2’-deoxyadenosine is unique among nucleoside analogs due to its specific methylation pattern. Similar compounds include:
2’-deoxyadenosine: The parent compound without the methyl group.
N6-Methyl-2’-deoxyadenosine: Another methylated analog with a different methylation site.
2-Fluoro-2’-deoxyadenosine: A fluorinated analog with distinct chemical properties.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the unique properties of 2-Methyl-2’-deoxyadenosine.
Propriétés
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-5-14-10(12)9-11(15-5)16(4-13-9)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,14,15)/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUGGAKGOCLWPT-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide](/img/structure/B3212941.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide](/img/structure/B3212945.png)









![4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide](/img/structure/B3213035.png)


